1-(beta-D-Glucopyranosyl)amobarbital is a glycosylated derivative of amobarbital, a well-known barbiturate. This compound combines the sedative properties of amobarbital with a glucose moiety, potentially altering its pharmacokinetics and biological activity. The synthesis and characterization of 1-(beta-D-Glucopyranosyl)amobarbital are of interest in medicinal chemistry, particularly for understanding the interactions between carbohydrates and pharmaceuticals.
The compound is derived from amobarbital, which was first synthesized in Germany in 1923. Amobarbital itself is a short to intermediate-acting barbiturate used primarily for its sedative and hypnotic effects. The glucosylation of amobarbital introduces a beta-D-glucopyranosyl group, which can influence solubility, absorption, and receptor interactions.
1-(beta-D-Glucopyranosyl)amobarbital belongs to the class of barbiturates, specifically categorized as a glycosylated barbiturate. Its classification can be further detailed as follows:
The synthesis of 1-(beta-D-Glucopyranosyl)amobarbital involves the reaction of amobarbital with beta-D-glucopyranose derivatives. A notable method includes the use of stannic chloride as a catalyst in dichloroethane to facilitate the glycosylation reaction.
The synthesis yields moderate amounts of the glucosylated product, which can be purified using high-performance liquid chromatography techniques.
The molecular formula for 1-(beta-D-Glucopyranosyl)amobarbital is C17H28N2O8. The structure features an amobarbital core with a beta-D-glucopyranosyl group attached at the nitrogen position.
1-(beta-D-Glucopyranosyl)amobarbital can undergo various chemical reactions typical for both barbiturates and glycosides:
The stability of the compound under physiological conditions is crucial for its potential applications. Studies indicate that the glycosidic bond's stability can affect the release rate of amobarbital in biological systems.
1-(beta-D-Glucopyranosyl)amobarbital acts primarily through modulation of gamma-aminobutyric acid (GABA) receptors. The mechanism includes:
Data from studies suggest that while the parent compound significantly depolarizes neuronal membranes, the glucoside form may exhibit reduced efficacy due to altered pharmacokinetics.
These properties suggest that 1-(beta-D-Glucopyranosyl)amobarbital could have different absorption characteristics compared to its parent compound.
1-(beta-D-Glucopyranosyl)amobarbital is primarily explored for its potential therapeutic applications in neuropharmacology:
1-(β-D-Glucopyranosyl)amobarbital (C₁₇H₂₈N₂O₈) is a conjugation product formed between the barbiturate amobarbital and D-glucose. This N-glucoside derivative features a β-glycosidic bond linking the anomeric carbon (C-1) of the glucopyranose ring to the N-1 position of the 5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione (amobarbital) core structure [4] [6]. The systematic IUPAC name is 1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione, reflecting its stereochemical complexity.
Common synonyms include Amobarbital N-glucoside, 1-(β-D-Glucopyranosyl)amobarbital, and Amobarbital N-β-D-glucopyranosyl conjugate [1] [5] [9]. Its PubChem CID is 155193, and CAS registry numbers are associated with its parent compound amobarbital (57-43-2) [1] [2] [9].
Table 1: Compound Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-ethyl-5-(3-methylbutyl)pyrimidine-2,4,6(1H,3H,5H)-trione |
Molecular Formula | C₁₇H₂₈N₂O₈ |
PubChem CID | 155193 |
CAS (Parent) | 57-43-2 (amobarbital) |
Synonyms | Amobarbital N-glucoside, 1-(β-D-Glucopyranosyl)amobarbital |
The chiral center at C-5 of the amobarbital moiety (resulting from its branched 3-methylbutyl substituent) confers stereoisomerism to the conjugate. X-ray crystallographic analysis confirms that the predominant human urinary metabolite possesses an S-configuration at the C-5 position of the barbiturate ring [7] [10]. This diastereomer (designated 1b) accounts for 5-25% of the administered amobarbital dose in human urine, while the minor R-configured diastereomer (1a) represents <0.2% of excreted material [7]. This profound stereoselectivity (S:R >100:1) indicates enzymatic discrimination during N-glucosylation by UDP-glucuronosyltransferases (UGTs), favoring the pro-S face of amobarbital. Similar stereochemical preferences exist for related barbiturate N-glucosides like phenobarbital [10].
The glucoside conjugate significantly alters amobarbital’s physicochemical behavior. While amobarbital itself is a lipophilic weak acid (log P ~1.9), glycosylation introduces multiple hydroxyl groups, enhancing hydrophilicity. Experimental water solubility of the conjugate is ~0.9 g/L, markedly higher than the parent compound [5]. Crystallographic studies reveal a complex hydrogen-bonding network between the barbiturate carbonyl groups and glucopyranosyl hydroxyls, contributing to solid-state stability [7]. In solution, the β-glycosidic bond demonstrates pH-dependent hydrolysis stability: it is stable in neutral and alkaline conditions but susceptible to acid-catalyzed cleavage. This contrasts with O-glucosides, which are more labile enzymatically and chemically [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR are critical for structural confirmation and diastereomer differentiation. Key ¹H NMR signals (D₂O, 400 MHz) include:
¹³C NMR distinguishes the quaternary C-5 carbon (δ 62.8 ppm) and glucosyl carbons (C-1' at δ 86.5 ppm) [5] [7] [10].
Table 2: Key NMR Assignments for 1-(β-D-Glucopyranosyl)amobarbital (S-Diastereomer)
Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
Glucosyl H-1' | 5.85 | 86.5 | Doublet (J=9.5 Hz) |
Barbiturate N3-H | 7.98 | - | Singlet |
C-5 (barbiturate) | - | 62.8 | Quaternary carbon |
Isoamyl -CH₂- | 1.65 | 28.1 | Multiplet |
Isoamyl -CH(CH₃)₂ | 1.42 | 27.0 | Multiplet |
Isoamyl -CH₃ | 0.95 | 22.6 | Doublet |
Ethyl -CH₂- | 1.92 | 25.5 | Quartet |
Ethyl -CH₃ | 1.05 | 11.3 | Triplet |
Mass Spectrometry:Electrospray Ionization (ESI-MS) in negative mode shows the deprotonated molecular ion [M–H]⁻ at m/z 387.1 (calculated for C₁₇H₂₇N₂O₈: 387.18). Fragmentation includes loss of the glucosyl moiety (162 Da), yielding the amobarbital anion at m/z 225.1 (C₁₁H₁₇N₂O₃⁻) and characteristic glucose fragments (m/z 161, 113, 101) [5] [10].
Infrared Spectroscopy:IR spectra (KBr pellet) show strong carbonyl stretches at 1705 cm⁻¹ (C4=O), 1720 cm⁻¹ (C2=O), and 1665 cm⁻¹ (C6=O), shifted versus amobarbital due to N-glycosylation. Broad O-H stretches (3400 cm⁻¹) and C-O-C glycosidic vibrations (1070–1150 cm⁻¹) are prominent [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7